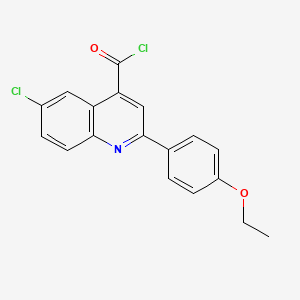
5-Methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride
Overview
Description
Scientific Research Applications
Chemical Properties and Reactions
5-Methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride exhibits interesting chemical properties and reactions. Research has shown that certain chlorinated thiophenes, like this compound, can exhibit tautomeric properties and undergo various chemical reactions. For instance, chlorinated hydroxythiophenes have been synthesized, demonstrating the compound's ability to exist in different tautomeric forms and react with other chemicals in unexpected ways (Skramstad et al., 2000). Similarly, electrophilic substitution reactions of benzo[b]thiophen derivatives have been described, providing insights into how this compound might behave under different conditions (Clarke, Scrowston, & Sutton, 1973).
Applications in Synthesis and Polymer Chemistry
The compound has been utilized in the synthesis of macrocyclic compounds and polymers. The intramolecular acylation of acid chlorides of thiophene derivatives leads to the formation of cyclothienones, showing the compound's utility in creating complex chemical structures (Taits, Kalinovskii, Bogdanov, & Gol'dfarb, 1972). Additionally, it has been used in the development of small molecules for bulk-heterojunction solar cells, indicating its potential in the field of renewable energy and materials science (Gupta et al., 2015).
Future Directions
Thiophene derivatives, such as 5-Methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride, continue to be of interest in the field of medicinal chemistry due to their potential biological activities . Future research may focus on elucidating the specific biological targets and mechanisms of action of these compounds, as well as optimizing their properties for therapeutic applications.
properties
IUPAC Name |
5-methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS/c1-8-3-5-10(6-4-8)12-9(2)16-7-11(12)13(14)15/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXFTBDXJCIKJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC=C2C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















